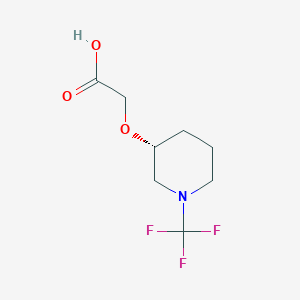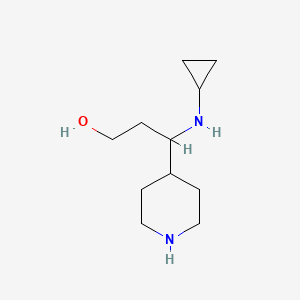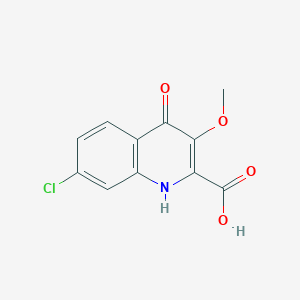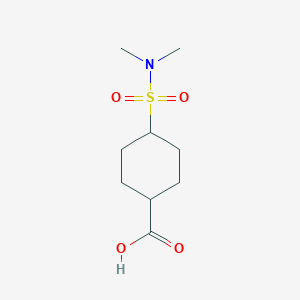
4-(N,N-Dimethylsulfamoyl)cyclohexanecarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(Dimethylamino)sulfonyl]cyclohexanecarboxylic acid is an organic compound characterized by a cyclohexane ring substituted with a carboxylic acid group and a dimethylamino sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Dimethylamino)sulfonyl]cyclohexanecarboxylic acid typically involves the following steps:
Formation of the Cyclohexane Ring: Starting from cyclohexanone, the cyclohexane ring is formed through a series of reduction reactions.
Introduction of the Carboxylic Acid Group: The carboxylic acid group can be introduced via oxidation of a suitable precursor, such as a primary alcohol or aldehyde.
Attachment of the Dimethylamino Sulfonyl Group:
Industrial Production Methods
In industrial settings, the production of 4-[(Dimethylamino)sulfonyl]cyclohexanecarboxylic acid may involve large-scale batch or continuous processes, utilizing optimized reaction conditions to maximize yield and purity. Common reagents include sulfonyl chlorides, dimethylamine, and oxidizing agents.
Chemical Reactions Analysis
Types of Reactions
4-[(Dimethylamino)sulfonyl]cyclohexanecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be further oxidized to form derivatives such as esters or amides.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Ammonia, primary amines.
Major Products
The major products formed from these reactions include esters, amides, sulfides, and various substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
4-[(Dimethylamino)sulfonyl]cyclohexanecarboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[(Dimethylamino)sulfonyl]cyclohexanecarboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylamino sulfonyl group can act as a functional moiety, modulating the activity of these targets through covalent or non-covalent interactions. The carboxylic acid group may also play a role in binding to active sites or facilitating transport across biological membranes.
Comparison with Similar Compounds
Similar Compounds
4-Sulfonylcyclohexanecarboxylic acid: Lacks the dimethylamino group, resulting in different reactivity and applications.
4-(Aminosulfonyl)cyclohexanecarboxylic acid: Contains an amino group instead of a dimethylamino group, leading to variations in chemical behavior and biological activity.
4-(Methylsulfonyl)cyclohexanecarboxylic acid: Features a methyl group in place of the dimethylamino group, affecting its overall properties.
Uniqueness
4-[(Dimethylamino)sulfonyl]cyclohexanecarboxylic acid is unique due to the presence of both the dimethylamino and sulfonyl groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C9H17NO4S |
|---|---|
Molecular Weight |
235.30 g/mol |
IUPAC Name |
4-(dimethylsulfamoyl)cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C9H17NO4S/c1-10(2)15(13,14)8-5-3-7(4-6-8)9(11)12/h7-8H,3-6H2,1-2H3,(H,11,12) |
InChI Key |
OPMYGVBRXFNCPR-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)S(=O)(=O)C1CCC(CC1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


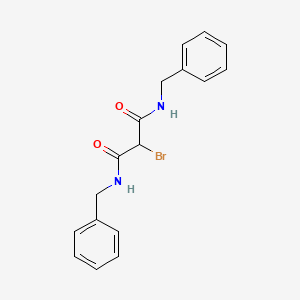
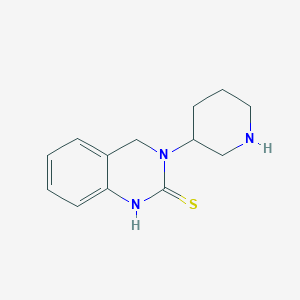
![(Cyclopenta[b]pyran-2-yl)acetaldehyde](/img/structure/B13970468.png)
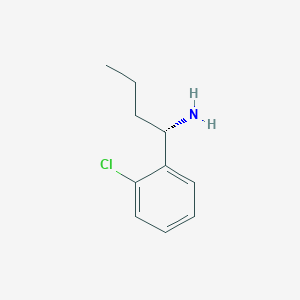
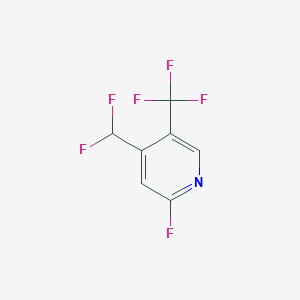

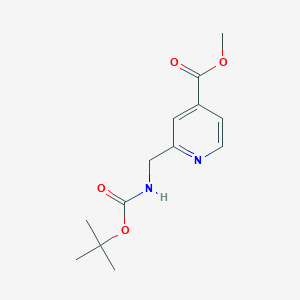

![7-Acetyl-1,2,4,5-tetrahydrobenzo[D]azepine-3-carbaldehyde](/img/structure/B13970517.png)
